molecular formula C17H16N2O5 B6497672 N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide CAS No. 953233-53-9

N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide

Cat. No.: B6497672
CAS No.: 953233-53-9
M. Wt: 328.32 g/mol
InChI Key: QYZMSENMFAIJFD-UHFFFAOYSA-N
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Description

N-{5-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 3 with a furan-2-carboxamide methyl moiety. This structure combines electron-rich aromatic systems (dimethoxyphenyl, furan) with a polar carboxamide linker, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring π-π stacking or hydrogen-bonding interactions .

Properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-21-13-6-5-11(8-16(13)22-2)15-9-12(19-24-15)10-18-17(20)14-4-3-7-23-14/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZMSENMFAIJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22_{22}H18_{18}N2_2O6_6
  • Molecular Weight : 406.4 g/mol
  • IUPAC Name : N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-furan-2-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammatory responses.
  • Antioxidant Activity : It exhibits properties that reduce oxidative stress by scavenging free radicals.
  • Induction of Apoptosis : Research indicates that this compound can induce programmed cell death in cancer cells through various signaling pathways.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibits the proliferation of human cancer cell lines, including colon and breast cancer cells. The compound's IC50_{50} values indicate potent cytotoxicity (Table 1).
Cell LineIC50_{50} (µM)Reference
HCT116 (Colon)10.5
MCF7 (Breast)12.0
A549 (Lung)15.8

Cytoprotective Effects

In addition to its anticancer properties, the compound has demonstrated cytoprotective effects against DNA damage induced by carcinogens:

  • Study Findings : In CCD-18Co cells pretreated with the compound before exposure to 4-nitroquinoline 1-oxide (4NQO), significant reductions in DNA damage and mitochondrial dysfunction were observed, indicating a protective role against oxidative stress and cellular injury .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Colon Cancer Cells :
    • Researchers treated HCT116 colon cancer cells with varying concentrations of the compound.
    • Results showed a dose-dependent decrease in cell viability and induction of apoptosis markers such as caspase activation .
  • Oxidative Stress Model :
    • A model using CCD-18Co cells exposed to oxidative stress revealed that pretreatment with this compound significantly reduced markers of oxidative damage and improved cell survival rates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Core

Compound A : N-[(furan-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide ()

  • Structural Difference : Lacks the 3,4-dimethoxyphenyl group at position 5 of the oxazole, replaced by a simple phenyl ring.
  • This may lower binding affinity compared to the target compound .

Compound B : N-{4-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide ()

  • Structural Difference : Replaces the oxazole with a 1,2,4-oxadiazole ring and introduces a bromine atom on the furan.
  • The oxadiazole’s higher electronegativity may alter hydrogen-bonding capacity compared to the target’s oxazole core .

Functional Group Analogues

Compound C : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) ()

  • Structural Difference : Uses a benzamide group and a phenethylamine backbone instead of oxazole-furan architecture.
  • Key Data :
    • Melting point: 90°C
    • Synthetic yield: 80%
  • Implications : The benzamide group and flexible ethyl linker may confer different conformational dynamics in binding sites compared to the rigid oxazole-furan system of the target compound .

Compound D : N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide ()

  • Structural Difference : Incorporates a sulfonylpiperazine moiety and an ethoxy linker.

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